molecular formula C7H6BF3O3 B3362157 2-(Difluoromethoxy)-5-fluorophenylboronic acid CAS No. 958451-71-3

2-(Difluoromethoxy)-5-fluorophenylboronic acid

Cat. No.: B3362157
CAS No.: 958451-71-3
M. Wt: 205.93 g/mol
InChI Key: OJLMHKHBIZUECP-UHFFFAOYSA-N
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Description

2-(Difluoromethoxy)-5-fluorophenylboronic acid is an organoboron compound that has gained attention in recent years due to its unique chemical properties and potential applications in various fields. This compound is characterized by the presence of a difluoromethoxy group and a fluorine atom attached to a phenyl ring, along with a boronic acid functional group. The combination of these functional groups imparts distinct reactivity and stability to the molecule, making it a valuable building block in organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Difluoromethoxy)-5-fluorophenylboronic acid typically involves the introduction of the difluoromethoxy group and the fluorine atom onto a phenyl ring, followed by the formation of the boronic acid functional group. One common synthetic route involves the use of difluoromethylation reagents to introduce the difluoromethoxy group onto a suitable aromatic precursor. This can be achieved through electrophilic, nucleophilic, or radical difluoromethylation methods .

The fluorine atom can be introduced via halogenation reactions, such as the use of fluorinating agents like Selectfluor or N-fluorobenzenesulfonimide (NFSI). The final step involves the formation of the boronic acid group, which can be accomplished through borylation reactions using boron reagents like bis(pinacolato)diboron (B2Pin2) under palladium-catalyzed conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and automated synthesis platforms can be employed to enhance the efficiency and reproducibility of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(Difluoromethoxy)-5-fluorophenylboronic acid can undergo various types of chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.

    Reduction: The difluoromethoxy group can be reduced under specific conditions to yield the corresponding methoxy derivative.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions. Reaction conditions typically involve the use of appropriate solvents, temperatures, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the boronic acid group yields phenols, while nucleophilic substitution of the fluorine atom can lead to a variety of substituted phenyl derivatives .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-(Difluoromethoxy)-5-fluorophenylboronic acid include other phenylboronic acids with different substituents, such as:

Uniqueness

The uniqueness of this compound lies in the combination of the difluoromethoxy and fluorine substituents, which impart distinct electronic and steric properties to the molecule. These properties can enhance the compound’s reactivity and selectivity in various chemical and biological applications, making it a valuable tool in research and development .

Properties

IUPAC Name

[2-(difluoromethoxy)-5-fluorophenyl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BF3O3/c9-4-1-2-6(14-7(10)11)5(3-4)8(12)13/h1-3,7,12-13H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJLMHKHBIZUECP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1)F)OC(F)F)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BF3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.93 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

958451-71-3
Record name B-[2-(Difluoromethoxy)-5-fluorophenyl]boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=958451-71-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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